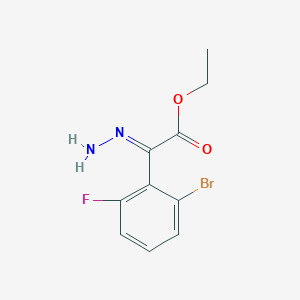
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
描述
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate is a useful research compound. Its molecular formula is C10H10BrFN2O2 and its molecular weight is 289.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate is a chemical compound with notable potential in medicinal chemistry due to its unique structure and biological activity. This compound features a hydrazone functional group and halogen substituents (bromo and fluoro) on the phenyl ring, which are significant for its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 289.1 g/mol .
Chemical Structure
The structural characteristics of this compound include:
- Hydrazone functional group : This contributes to its reactivity and potential biological interactions.
- Substituents : The presence of bromine and fluorine enhances lipophilicity, which can improve the compound's bioavailability .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Preliminary studies suggest that this compound may interact with specific enzymes or receptors related to microbial resistance mechanisms. Its derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium, with effective minimum inhibitory concentrations (MIC) observed in the range of 16 µM to 64 µM .
Anticancer Properties
The compound's structural features allow for potential interactions with cancer-related pathways. Research has indicated that fluorinated compounds often exhibit reduced mutagenicity and enhanced anticancer activity due to their ability to inhibit key enzymes involved in cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the significance of halogen substitutions in enhancing biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromo and fluoro substituents | Antimicrobial, anticancer |
| Methyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | Methoxy group instead of bromo and fluoro | Antimicrobial properties |
| Ethyl 2-chloro-2-(4-chlorophenyl)hydrazonoacetate | Chlorine substituent on phenyl ring | Potential anticancer activity |
This table illustrates how variations in the substituents can lead to different biological activities, emphasizing the unique position of this compound due to its specific halogen substitutions .
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance, derivatives have been tested for their antibacterial properties against resistant strains, showing significant promise in reducing microbial viability .
Example Study
A study investigating fluoroaryl compounds demonstrated that those containing bromine and fluorine exhibited superior antibacterial activity compared to their non-fluorinated counterparts. The MIC values for these compounds were significantly lower, indicating enhanced potency .
属性
IUPAC Name |
ethyl (2E)-2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINZKQLAQYZMW-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/N)/C1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















